Valnemulin-d6
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Overview
Description
Valnemulin-d6 is a labeled semisynthetic antibiotic derivative of pleuromutilin. It is primarily used in proteomics research. The compound has a molecular formula of C31H46D6N2O5S and a molecular weight of 570.86 . Valnemulin itself is an antimicrobial agent that inhibits bacterial protein synthesis and is widely used in veterinary medicine to treat bacterial infections in animals .
Preparation Methods
Valnemulin-d6 is synthesized from D-valine, an important organic chiral source. The microbial preparation of D-valine can be classified into three categories: microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . Industrial production methods involve the preparation of a polymorphic form of valnemulin hydrogen tartrate to overcome the instability and irritating odor of valnemulin hydrochloride .
Chemical Reactions Analysis
Valnemulin undergoes several types of chemical reactions, including hydroxylation in the mutilin part (the ring system) and the side chain, oxidation on the sulfur of the side chain to form S-oxides, hydrolysis of the amido bond, and acetylation in the amido of the side chain . Common reagents and conditions used in these reactions include ultraperformance liquid chromatography−quadrupole/time-of-flight hybrid mass spectrometry (UPLC-Q/TOF-MS) for metabolite identification . Major products formed from these reactions include 2β-hydroxyvalnemulin and 8α-hydroxyvalnemulin .
Scientific Research Applications
Valnemulin-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the metabolism and tissue distribution of valnemulin in various animals, including crucian carp . The compound is also used to improve the physicochemical properties of valnemulin by forming different solid forms with organic acids, such as tartaric acid, fumaric acid, and oxalic acid . Additionally, this compound is used in proteomics research to study protein synthesis inhibition and antimicrobial activities .
Mechanism of Action
Valnemulin inhibits bacterial protein synthesis by binding to domain V of 23S ribosomal RNA . This binding prevents the formation of peptide bonds, thereby inhibiting the growth and replication of bacteria. The molecular targets and pathways involved include the peptidyl transferase center (PTC) of the ribosome, where the C14 extension and the tricyclic core of valnemulin bind to the P and A sites of the PTC, respectively .
Comparison with Similar Compounds
Valnemulin is part of the pleuromutilin class of antibiotics, which also includes tiamulin and retapamulin . These compounds share a similar chemical structure and mechanism of action, inhibiting bacterial protein synthesis by binding to the ribosome. valnemulin is unique in its broad-spectrum activity against Gram-positive pathogens and its use in veterinary medicine to treat swine dysentery, swine enzootic pneumonia, and mycoplasma infections in poultry and cattle . Other similar compounds include valnemulin trifluoroacetic acid salt-d6, which is used as a certified reference material for highly accurate and reliable data analysis .
Properties
Molecular Formula |
C31H52N2O5S |
---|---|
Molecular Weight |
570.9 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[[[(2R)-2-amino-3-methylbutanoyl]amino]methyl]-1,1,1,3,3,3-hexadeuteriopropan-2-yl]sulfanylacetate |
InChI |
InChI=1S/C31H52N2O5S/c1-10-29(8)15-22(38-23(35)16-39-28(6,7)17-33-27(37)24(32)18(2)3)30(9)19(4)11-13-31(20(5)26(29)36)14-12-21(34)25(30)31/h10,18-20,22,24-26,36H,1,11-17,32H2,2-9H3,(H,33,37)/t19-,20-,22+,24+,25-,26-,29+,30-,31-/m0/s1/i6D3,7D3 |
InChI Key |
LLYYNOVSVPBRGV-UPYBRTQDSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C(C)C)N)(C([2H])([2H])[2H])SCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)CSC(C)(C)CNC(=O)C(C(C)C)N)C |
Origin of Product |
United States |
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